3-Bromo-6-chloro-7-methylchromen-4-one

Description

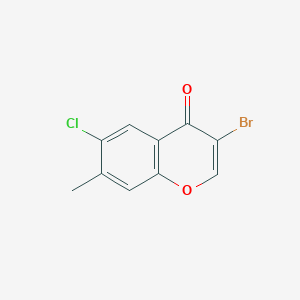

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-7-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIBGQLPWNJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350991 | |

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263365-48-6 | |

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromen-4-one derivative with potential applications in medicinal chemistry and drug discovery. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and logical workflow diagrams.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the chromen-4-one core, followed by a regioselective bromination at the C3 position.

The proposed synthetic route is as follows:

-

Step 1: Synthesis of 6-chloro-7-methylchromen-4-one. This intermediate is prepared from the commercially available 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone through a cyclization reaction. A common and effective method for this transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which first forms an enaminone intermediate that subsequently cyclizes upon treatment with acid.

-

Step 2: Bromination of 6-chloro-7-methylchromen-4-one. The target compound, this compound, is obtained by the electrophilic bromination of the pre-formed chromen-4-one ring. Several brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) or copper(II) bromide being effective choices for regioselective bromination at the electron-rich C3 position.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | 28480-70-8 | C₉H₉ClO₂ | 184.62 |

| 6-chloro-7-methylchromen-4-one | 67029-84-9 | C₁₀H₇ClO₂ | 194.61 |

| This compound | 263365-48-6 | C₁₀H₆BrClO₂ | 273.51[1] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| Step 1: Synthesis of 6-chloro-7-methylchromen-4-one | 1. DMF-DMA2. Acid (e.g., HCl) | DMF | Reflux | 4-6 hours | 75-85 (estimated) |

| Step 2: Bromination of 6-chloro-7-methylchromen-4-one | N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) | Acetonitrile or 1,2-DME | Room Temperature | 3-6 hours | 85-95[2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 6-chloro-7-methylchromen-4-one

Objective: To synthesize the chromen-4-one intermediate from the corresponding 2'-hydroxyacetophenone.

Materials:

-

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1.0 eq) in anhydrous DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add concentrated hydrochloric acid (1.0-2.0 mL) and continue stirring for an additional 30 minutes to facilitate cyclization.

-

Pour the mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to afford 6-chloro-7-methylchromen-4-one.

Step 2: Synthesis of this compound

Objective: To regioselectively brominate 6-chloro-7-methylchromen-4-one at the C3 position.

Materials:

-

6-chloro-7-methylchromen-4-one

-

N-Bromosuccinimide (NBS)

-

1,2-Dimethoxyethane (DME) or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Distilled water

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-chloro-7-methylchromen-4-one (1.0 eq) in 1,2-dimethoxyethane (DME) or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) to the solution in portions at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Overall synthetic workflow for this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

3-Bromo-6-chloro-7-methylchromen-4-one chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 3-Bromo-6-chloro-7-methylchromen-4-one. Due to the limited availability of public data for this specific compound, this document also presents general methodologies for the synthesis of substituted chromones and discusses the potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this molecule.

Chemical Properties

This compound is a halogenated and methylated derivative of the chromen-4-one scaffold. The core chemical and physical properties are summarized below. It is important to note that some of the quantitative data are predicted values due to the absence of experimentally determined values in published literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | - |

| Synonyms | 3-Bromo-6-chloro-7-methylchromone | Chemcd[1] |

| CAS Number | 263365-48-6 | Chemcd[1] |

| Molecular Formula | C₁₀H₆BrClO₂ | Chemcd[1] |

| Molecular Weight | 273.512 g/mol | Chemcd[1] |

| Melting Point | Data not available | - |

| Boiling Point | 348.7 ± 42.0 °C (Predicted) | - |

| Density | 1.734 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Data not available | - |

| Purity | ≥95% (Commercially available) | - |

Spectral Data: While some chemical databases indicate the availability of spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), the actual spectra and peak lists for this compound are not readily accessible in the public domain.[1]

Experimental Protocols: A General Approach to Synthesis

A specific experimental protocol for the synthesis of this compound is not detailed in the available scientific literature. However, the synthesis of substituted chromones is a well-established area of organic chemistry. A plausible synthetic approach can be extrapolated from general methods for the synthesis of 3-halochromones.

One common strategy involves the cyclization of a suitably substituted 2'-hydroxyacetophenone. The synthesis could likely be achieved through a multi-step process starting from a substituted phenol.

Proposed Synthetic Workflow:

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Detailed Methodological Steps (General Procedure):

-

Synthesis of the Precursor Ketone: The synthesis would likely commence with the appropriate substituted phenol, which would undergo a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group, yielding 1-(4-chloro-2-hydroxy-3-methylphenyl)ethan-1-one.

-

Formation of a Chalcone Intermediate: The resulting ketone could then be reacted with a suitable electrophile to introduce the carbon framework that will form the pyranone ring.

-

Bromination and Cyclization: The intermediate would then be subjected to bromination, potentially using a reagent like N-bromosuccinimide (NBS), followed by an acid- or base-catalyzed intramolecular cyclization to yield the final chromen-4-one ring system.

Note: This proposed synthesis is based on established chemical principles for the formation of chromones. The specific reaction conditions, such as solvents, temperatures, and catalysts, would require experimental optimization for this particular target molecule.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity data available for this compound in the public domain. However, the chromone scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

Known Activities of Structurally Related Chromones:

-

Antimicrobial and Antifungal Activity: Various halogenated chromone derivatives have demonstrated significant antimicrobial and antifungal properties. For instance, compounds like 6-bromo-3-formylchromone and 6-chloro-3-formylchromone have shown activity against Vibrio parahaemolyticus and Vibrio harveyi.[2] Other studies on flavonoid derivatives containing bromine and chlorine have also indicated potent inhibitory activity against pathogenic bacteria.[3][4]

-

Anticancer and Cytotoxic Activity: Chromone derivatives are widely investigated for their potential as anticancer agents.[5] Their mechanisms of action can include the inhibition of protein kinases, induction of apoptosis, and anti-proliferative effects. Some substituted chromones have been identified as potent inhibitors of the breast cancer resistance protein (ABCG2), which is involved in multidrug resistance.[6]

-

Anti-inflammatory Activity: The chromone nucleus is a key component of some compounds with anti-inflammatory properties.[7]

Potential Signaling Pathways:

Given the lack of specific studies on this compound, any depiction of a signaling pathway would be highly speculative. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the molecule were to exhibit anticancer properties, it might interfere with pathways such as:

-

Apoptosis Induction: Many cytotoxic agents trigger programmed cell death. A logical workflow for investigating this would involve treating cancer cell lines with the compound and assaying for markers of apoptosis.

-

Kinase Inhibition: Substituted chromones have been shown to inhibit various protein kinases involved in cell proliferation and survival.

Illustrative Experimental Workflow for Biological Evaluation:

Figure 2: A conceptual workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with a confirmed molecular structure and a few predicted physical properties. However, there is a significant gap in the publicly available experimental data, including its melting point, solubility, detailed spectral characterization, a specific protocol for its synthesis, and any biological activity. The chromone scaffold is of great interest in medicinal chemistry, and based on the activities of structurally related compounds, this molecule warrants further investigation for its potential antimicrobial and cytotoxic properties. The general synthetic strategies and a conceptual workflow for biological evaluation provided herein can serve as a starting point for researchers aiming to explore the therapeutic potential of this and other novel substituted chromones.

References

- 1. 3-BROMO-6-CHLORO-7-METHYLCHROMONE | 263365-48-6 | Spectrum | Chemical Cloud Database [chemcd.com]

- 2. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

Technical Guide: 3-Bromo-6-chloro-7-methylchromen-4-one (CAS 263365-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated derivative of the chromen-4-one scaffold. The chromen-4-one (or chromone) core is a privileged structure in medicinal chemistry, forming the backbone of a wide array of natural products and synthetic compounds with diverse and potent biological activities. The introduction of halogen atoms, such as bromine and chlorine, along with a methyl group, is anticipated to modulate the physicochemical and pharmacological properties of the parent chromone ring, potentially enhancing its efficacy and selectivity as a therapeutic agent.

Chromone derivatives have been extensively investigated for a variety of pharmacological applications, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The specific substitution pattern of 3-bromo, 6-chloro, and 7-methyl suggests that this compound may exhibit interesting biological activities, particularly in the realm of oncology, given that halogenated chromenes have shown promise as cytotoxic agents. This technical guide aims to provide a comprehensive overview of the available technical data and potential applications of this compound, drawing upon information from structurally related compounds to infer its properties and potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 263365-48-6 | Commercial Suppliers |

| Molecular Formula | C₁₀H₆BrClO₂ | Commercial Suppliers |

| Molecular Weight | 273.51 g/mol | Commercial Suppliers |

| IUPAC Name | 3-bromo-6-chloro-7-methyl-4H-chromen-4-one | - |

| Synonyms | 3-Bromo-6-chloro-7-methylchromone | Commercial Suppliers |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

In-depth Technical Guide on 3-Bromo-6-chloro-7-methylchromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 3-Bromo-6-chloro-7-methylchromen-4-one, a compound of interest in medicinal chemistry and drug discovery.

Molecular Identity and Properties

This compound is a halogenated chromone derivative. The structural features, including the bromine and chlorine substituents, as well as the methyl group, contribute to its specific chemical reactivity and biological activity.

Chemical Structure and Formula

The chemical formula for this compound is C10H6BrClO2[1][2][3].

Molecular Weight

The molecular weight of this compound is a critical parameter for various experimental and analytical procedures. Based on its chemical formula, the calculated molecular weight is approximately 273.51 g/mol [1][2][3].

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C10H6BrClO2 | [1][2][3] |

| Molecular Weight | 273.51 g/mol | [1] |

| Alternate Molecular Weight | 273.512 g/mol | [2][3] |

| CAS Number | 263365-48-6 | [1][2][3] |

Logical Relationship of Molecular Components

The following diagram illustrates the constituent parts that form the final molecular weight of this compound.

Caption: Atomic contribution to the total molecular weight.

References

In-Depth Technical Guide: Elucidation of the Structure of 3-Bromo-6-chloro-7-methylchromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromone derivative of interest in medicinal chemistry and drug development. This document details the synthetic pathway, spectroscopic characterization, and data analysis leading to the definitive structural confirmation of this compound.

Chemical Identity and Properties

This compound is a poly-substituted aromatic heterocyclic compound. The core structure is a chromen-4-one, also known as a chromone. The systematic substitution with bromine, chlorine, and a methyl group at specific positions on the chromone ring results in a molecule with distinct physicochemical properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆BrClO₂ | [1] |

| Molecular Weight | 273.51 g/mol | [1] |

| CAS Number | 263365-48-6 | [1] |

| Synonyms | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | [1] |

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from a substituted 2-hydroxyacetophenone. This pathway involves the formation of a key intermediate, a 3-formylchromone, followed by bromination and deformylation.

Step 1: Synthesis of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (Precursor)

The precursor, 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde, is synthesized from 1-(5-chloro-4-methyl-2-hydroxyphenyl)ethan-1-one via the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group at the 3-position of the chromone ring.

Experimental Protocol: Vilsmeier-Haack Reaction [2][5]

-

To a stirred solution of phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 0°C, a solution of 1-(5-chloro-4-methyl-2-hydroxyphenyl)ethan-1-one in DMF is added dropwise.

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde.

The crystal structure of this precursor has been reported, confirming its molecular geometry.[6][7][8][9][10]

Step 2: Synthesis of this compound

Proposed Experimental Protocol: Bromination and Deformylation

-

To a solution of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.

-

The reaction may be initiated by a radical initiator (e.g., AIBN) or proceed under thermal or photochemical conditions.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

dot

Caption: Synthetic pathway for this compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although specific data for the title compound is not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the aromatic ring and the chromone core.

-

Aromatic Protons: Two singlets are anticipated for the protons at positions 5 and 8 of the chromone ring, confirming the 6,7-disubstitution pattern.

-

C2-H Proton: A characteristic singlet for the proton at the 2-position of the chromone ring is expected.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 7-position will be observed.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon (C4) will resonate at a characteristic downfield chemical shift.

-

Aromatic and Heterocyclic Carbons: Signals corresponding to the carbons of the benzene and pyran rings will be observed in the aromatic region. The carbons bearing substituents (Br, Cl, CH₃) will show characteristic shifts.

-

Methyl Carbon: An upfield signal will correspond to the methyl carbon.

Expected NMR Data (Predicted)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C2-H | ~8.0-8.5 (s) | ~150-155 |

| C4=O | - | ~175-180 |

| C5-H | ~7.8-8.2 (s) | ~125-130 |

| C8-H | ~7.5-7.8 (s) | ~115-120 |

| C7-CH₃ | ~2.4-2.6 (s) | ~18-22 |

| C3-Br | - | ~110-115 |

| C6-Cl | - | ~130-135 |

| Other Ar-C | - | ~115-160 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the conjugated ketone carbonyl group.

-

C=C Stretch: Aromatic and heterocyclic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The ether C-O stretching vibration of the pyran ring is expected around 1200-1300 cm⁻¹.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1630 - 1680 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether) | 1200 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ).

-

Isotopic Pattern: Due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4), which is a definitive indicator of the presence of one bromine and one chlorine atom.

References

- 1. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one | C10H6BrClO3 | CID 5411578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Bromo-6-chloro-7-methylchromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated and methylated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The presence of bromine and chlorine atoms, along with a methyl group, is expected to significantly influence its physicochemical and biological properties.

Chemical Structure:

Molecular Formula: C₁₀H₆BrClO₂

Molecular Weight: 273.51 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and known substituent effects on the chromen-4-one nucleus.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.20 | s | H-2 | - |

| ~8.05 | s | H-5 | - |

| ~7.50 | s | H-8 | - |

| ~2.50 | s | -CH₃ (at C-7) | - |

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The aromatic protons are expected to appear as singlets due to their substitution pattern.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-4 (C=O) |

| ~155 | C-2 |

| ~154 | C-8a |

| ~145 | C-7 |

| ~135 | C-6 |

| ~126 | C-5 |

| ~124 | C-4a |

| ~119 | C-8 |

| ~115 | C-3 |

| ~20 | -CH₃ (at C-7) |

Note: Carbon chemical shifts are estimations and can be influenced by solvent and concentration.

Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Intensity (%) | Assignment |

| 272/274/276 | ~3:4:1 | [M]⁺• (Molecular ion with isotopic distribution of Br and Cl) |

| 244/246/248 | Variable | [M - CO]⁺• (Loss of carbon monoxide) |

| 193/195 | Variable | [M - Br]⁺ |

| 237/239 | Variable | [M - Cl]⁺ |

| 165 | Variable | Further fragmentation, loss of both halogens and CO |

Note: The isotopic pattern for one bromine and one chlorine atom (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1650-1630 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1610-1580 | Medium | C=C stretch (aromatic) |

| ~1470-1440 | Medium | C=C stretch (aromatic) |

| ~850-800 | Strong | C-Cl stretch |

| ~650-550 | Medium | C-Br stretch |

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route and the general procedures for spectroscopic analysis of this compound.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-3-methylphenol. The first step is the synthesis of the intermediate 6-chloro-7-methylchromen-4-one, followed by bromination at the C-3 position.

Caption: Proposed synthetic workflow for this compound.

Synthesis of 6-chloro-7-methylchromen-4-one (Intermediate)

-

Acetylation of 4-chloro-3-methylphenol: A mixture of 4-chloro-3-methylphenol, anhydrous sodium acetate, and acetic anhydride is refluxed for 6 hours. The reaction mixture is then poured into ice water, and the resulting solid is filtered, washed with water, and dried to yield 4-chloro-3-methylphenyl acetate.

-

Fries Rearrangement: The 4-chloro-3-methylphenyl acetate is heated with anhydrous aluminum chloride at 160-170°C for 3 hours. The reaction mass is cooled and decomposed with ice-cold hydrochloric acid. The separated solid is filtered and crystallized from ethanol to give 2-hydroxy-4-methyl-5-chloroacetophenone.

-

Cyclization: The 2-hydroxy-4-methyl-5-chloroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation. The intermediate enaminone is then treated with concentrated hydrochloric acid in dichloromethane and refluxed to afford 6-chloro-7-methylchromen-4-one.

Synthesis of this compound (Final Product)

-

Bromination: To a solution of 6-chloro-7-methylchromen-4-one in carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added.

-

Reaction: The mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe or gas chromatography inlet.

-

The fragmentation pattern and isotopic distribution are analyzed to confirm the molecular weight and elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet or as a thin film on a salt plate.

-

The characteristic absorption bands are analyzed to identify the functional groups present in the molecule.

-

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While the presented data is predictive, it is based on robust chemical principles and analysis of similar structures. Researchers and scientists in drug development can utilize this information as a starting point for the synthesis, characterization, and further investigation of this and related chromen-4-one derivatives. Direct experimental verification of these predicted data and protocols is recommended for any future research and development activities.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-6-chloro-7-methylchromen-4-one and its derivatives. Chromen-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and development in this area.

Synthesis of the Core Intermediate: 6-chloro-7-methyl-4H-chromen-4-one

The synthesis of the target molecule, this compound, commences with the preparation of the core heterocyclic structure, 6-chloro-7-methyl-4H-chromen-4-one. A plausible and efficient synthetic route starts from the commercially available 4-chloro-3-methylphenol.

The initial step involves the Fries rearrangement of an ester derivative of 4-chloro-3-methylphenol to introduce an acetyl group, yielding 2'-hydroxy-4'-methyl-5'-chloroacetophenone. This key intermediate is then cyclized to form the chromen-4-one ring.

A widely employed method for the cyclization of o-hydroxyacetophenones to chromen-4-ones involves reaction with dimethylformamide-dimethyl acetal (DMF-DMA). This reagent serves as a one-carbon synthon to build the pyranone ring.

Experimental Protocol: Synthesis of 6-chloro-7-methyl-4H-chromen-4-one

Step 1: Acetylation of 4-chloro-3-methylphenol

-

To a solution of 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride (1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

Upon completion, the mixture is poured into ice-water and the product, 4-chloro-3-methylphenyl acetate, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude ester.

Step 2: Fries Rearrangement to 2'-hydroxy-4'-methyl-5'-chloroacetophenone

-

The crude 4-chloro-3-methylphenyl acetate is heated with anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) at a temperature of 140-160 °C for 2-3 hours.

-

The reaction mixture is then cooled and carefully hydrolyzed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid, 2'-hydroxy-4'-methyl-5'-chloroacetophenone, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 3: Cyclization to 6-chloro-7-methyl-4H-chromen-4-one

-

A mixture of 2'-hydroxy-4'-methyl-5'-chloroacetophenone (1 equivalent) and dimethylformamide-dimethyl acetal (DMF-DMA, 2-3 equivalents) is heated at reflux for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.

-

The resulting residue is then treated with a mixture of concentrated hydrochloric acid and dichloromethane and refluxed for 1-2 hours to effect the final cyclization and hydrolysis of the enamine intermediate.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 6-chloro-7-methyl-4H-chromen-4-one.

Quantitative Data for 6-chloro-7-methyl-4H-chromen-4-one

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Appearance | Solid |

| Melting Point | Data not available in cited sources |

| ¹H NMR | Data not available in cited sources |

| ¹³C NMR | Data not available in cited sources |

Bromination at the 3-Position: Synthesis of this compound

The 3-position of the chromen-4-one ring is electron-deficient due to the influence of the adjacent carbonyl group, but it is still susceptible to electrophilic substitution reactions, particularly halogenation, under appropriate conditions. The synthesis of this compound is achieved by the direct bromination of the 6-chloro-7-methyl-4H-chromen-4-one precursor.

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent and may be initiated by a radical initiator or by light.

Experimental Protocol: Synthesis of this compound

-

To a solution of 6-chloro-7-methyl-4H-chromen-4-one (1 equivalent) in a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), add N-bromosuccinimide (NBS, 1.1 equivalents).

-

A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), can be added.

-

The reaction mixture is heated at reflux for 2-4 hours. The reaction can also be initiated by irradiating with a UV lamp.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₆BrClO₂ |

| Molecular Weight | 273.51 g/mol |

| Appearance | Solid |

| Melting Point | Data not available in cited sources |

| ¹H NMR | Data not available in cited sources |

| ¹³C NMR | Data not available in cited sources |

Synthesis of this compound Derivatives

The bromine atom at the 3-position of the chromen-4-one ring serves as a versatile handle for the synthesis of a wide range of derivatives through various cross-coupling and substitution reactions.

Formylation via Vilsmeier-Haack Reaction

While not a derivative of the 3-bromo compound, the 3-formyl derivative is an important related compound. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of 6-chloro-7-methyl-4H-chromen-4-one, yielding 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde. The crystal structure of this compound has been reported, confirming its successful synthesis.

-

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).

-

To this reagent, a solution of 6-chloro-7-methyl-4H-chromen-4-one (1 equivalent) in DMF is added slowly.

-

The reaction mixture is then heated at 60-80 °C for several hours.

-

After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The precipitated product is filtered, washed with water, and recrystallized to give 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Quantitative Data for 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₇ClO₃ |

| Molecular Weight | 222.62 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not available in cited sources |

| Crystal Structure | Reported[1][2] |

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of the 6-chloro-7-methyl-4H-chromen-4-one core.

Caption: Bromination at the 3-position.

Caption: Vilsmeier-Haack formylation at the 3-position.

Conclusion

This technical guide outlines the synthetic routes for the preparation of this compound and its key precursor. The provided experimental protocols, though generalized from standard organic chemistry practices in the absence of specific literature for this exact molecule, offer a solid foundation for researchers to undertake the synthesis of these compounds. The versatility of the 3-bromo substituent opens up avenues for the creation of diverse libraries of chromen-4-one derivatives for biological screening and drug discovery programs. Further research is warranted to optimize the reaction conditions and fully characterize the synthesized compounds.

References

In-Depth Technical Guide: Biological Activity of 3-Bromo-6-chloro-7-methylchromen-4-one

Core Compound Information

| Compound Name | 3-Bromo-6-chloro-7-methylchromen-4-one |

| CAS Number | 263365-48-6 |

| Molecular Formula | C₁₀H₆BrClO₂ |

| Molecular Weight | 273.51 g/mol |

| Structure | (Structure of this compound) |

Predicted Biological Activity: Antifungal Properties

Based on studies of closely related chromone derivatives, this compound is predicted to exhibit antifungal properties, particularly against opportunistic yeast pathogens of the Candida genus. Research on a range of substituted chromones has highlighted their potential as a promising class of antifungal agents.

A key study investigating the antifungal and antibiofilm activities of 27 different chromones provides valuable insights into the potential efficacy of the core structure.[1][2] In this study, the analogue 3-bromo-6-chlorochromone (lacking the 7-methyl group) was tested against a panel of nine Candida strains.[2]

Data Presentation: Antifungal Activity of 3-bromo-6-chlorochromone

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3-bromo-6-chlorochromone against various Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Fungal Strain | MIC (µg/mL) | MIC (µM) |

| C. albicans DAY185 | >100 | >358.4 |

| C. albicans ATCC 10231 | >100 | >358.4 |

| C. glabrata ATCC 2001 | >100 | >358.4 |

| C. glabrata KCCM 50701 | >100 | >358.4 |

| C. parapsilosis ATCC 7330 | 100 | 358.4 |

| C. parapsilosis KCCM 50030 | 100 | 358.4 |

| C. parapsilosis ATCC 22019 | 100 | 358.4 |

| C. auris KCTC 17809 | 20 | 71.7 |

| C. auris KCTC 17810 | 20 | 71.7 |

Data extracted from Lee, J. H., Kim, Y. G., Kim, Y., & Lee, J. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23.[2]

Notably, 3-bromo-6-chlorochromone demonstrated significant activity against the emerging multidrug-resistant pathogen Candida auris, with an MIC of 20 µg/mL.[2] While its activity against other tested Candida species was less potent, this finding suggests that the 3-bromo-6-chloro-chromone scaffold is a promising starting point for the development of novel anti-auris agents. The addition of a methyl group at the 7-position in this compound could potentially modulate this activity, warranting direct experimental investigation.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and as described in the literature for chromone testing.[2]

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antifungal agent in a liquid medium.

a) Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure viable and pure colonies.

-

A sterile loop is used to collect several colonies, which are then suspended in sterile saline solution (0.85% NaCl).

-

The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer (at a wavelength of 530 nm) or a Wickerham card. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.

-

The stock inoculum is further diluted in a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to achieve the final target concentration for the assay.

b) Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the RPMI-1640 medium. The final concentrations should span a range appropriate to determine the MIC.

c) Inoculation and Incubation:

-

The diluted fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

The microtiter plates are incubated at 35°C for 24-48 hours.

d) Determination of MIC:

-

Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric plate reader.

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothesized Antifungal Signaling Pathway

Based on transcriptomic analyses of active chromone derivatives against C. albicans, a potential mechanism of action involves the dysregulation of genes crucial for virulence, particularly hyphae formation and biofilm development.[2]

Caption: Hypothesized mechanism of antifungal action via gene regulation.

This proposed pathway suggests that this compound may exert its antifungal effect by downregulating key positive regulators of filamentation, TEC1 and UME6, while potentially upregulating negative regulators like UCF1. The net effect would be an inhibition of the yeast-to-hyphae transition, a critical step for biofilm formation and tissue invasion by pathogenic Candida species.[2]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to 3-bromo-6-chlorochromone suggests a strong potential for antifungal activity, particularly against the high-priority fungal pathogen C. auris. The provided data and hypothesized mechanism of action serve as a foundational guide for future research.

Recommendations for further investigation include:

-

Synthesis and in vitro screening: The primary step is to synthesize this compound and perform antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens to determine its MIC values.

-

Mechanism of action studies: Should significant antifungal activity be confirmed, further studies, including transcriptomics, proteomics, and enzymatic assays, are warranted to elucidate the precise molecular targets and signaling pathways affected by the compound.

-

Structure-activity relationship (SAR) studies: A systematic investigation of substitutions on the chromone ring will help in optimizing the antifungal potency and selectivity, potentially leading to the development of a novel class of antifungal therapeutics.

-

Toxicity and in vivo efficacy: Promising candidates should be evaluated for their cytotoxicity against mammalian cell lines and subsequently tested in animal models of fungal infections to assess their in vivo efficacy and safety profile.

References

Unraveling the Enigmatic Mechanism of 3-Bromo-6-chloro-7-methylchromen-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise mechanism of action for 3-Bromo-6-chloro-7-methylchromen-4-one remains to be definitively elucidated through direct experimental evidence, a comprehensive review of structurally analogous chromen-4-one derivatives provides a strong foundation for postulating its potential biological activities and molecular targets. This technical guide synthesizes the existing body of research on substituted chromen-4-ones to infer the likely mechanistic pathways of this specific compound. Drawing upon a wealth of preclinical data for related molecules, we will explore potential antitumor, anti-inflammatory, and antimicrobial properties, detailing possible interactions with key cellular signaling cascades. This document aims to provide a robust framework for future research and drug development efforts centered on this compound.

Introduction: The Therapeutic Potential of the Chromen-4-one Scaffold

The chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3][4] The specific substitutions on the chromone ring system play a critical role in defining the pharmacological profile of each derivative, influencing its target specificity and potency. The subject of this guide, this compound, possesses a unique combination of halogen and methyl substitutions that are predicted to modulate its biological effects.

Inferred Biological Activities and Potential Mechanisms of Action

Based on the activities of structurally similar chromen-4-one derivatives, this compound is likely to exhibit a range of biological effects. The following sections detail these potential activities and the underlying molecular mechanisms, supported by data from analogous compounds.

Anticancer Activity

Substituted chromen-4-ones have emerged as a promising class of antitumor agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][4] The proposed mechanisms for their anticancer effects are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

2.1.1. Induction of Apoptosis:

A common mechanism of action for anticancer chromones is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, studies on related chromone derivatives have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to cell death. Furthermore, the tumor suppressor protein p53 has been implicated in the apoptotic response to certain chromones.[3]

2.1.2. Inhibition of Pro-inflammatory Pathways:

Chronic inflammation is a well-established driver of tumorigenesis. Several chromen-4-one derivatives have been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[3] By inhibiting these key mediators of inflammation and angiogenesis, this compound could potentially disrupt the tumor microenvironment and inhibit cancer progression.

2.1.3. Targeting Specific Kinases and Enzymes:

Recent research has identified specific molecular targets for some chromen-4-one derivatives. For example, certain substituted chroman-4-ones, which share a similar core structure, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5] SIRT2 is implicated in various cellular processes, including cell cycle control and tumorigenesis, making it an attractive target for cancer therapy. Other studies have pointed towards the inhibition of tubulin polymerization as a potential mechanism for the cytotoxic effects of some chromenes.[1]

Quantitative Data from Structurally Related Compounds

To provide a clearer perspective on the potential potency of this compound, the following tables summarize quantitative data from studies on analogous chromen-4-one derivatives.

Table 1: Anticancer Activity of Substituted Chromene Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Chromene 4a | A172 (Glioma) | 640 | [1] |

| Chromene 4e | A172 (Glioma) | 7.4 | [1] |

Table 2: Anti-inflammatory Activity of a Chromene Derivative in an Animal Model of Hepatocellular Carcinoma (HCC)

| Parameter | Control Group | HCC Group | HCC + Chromene Derivative | Reference |

| TNF-α (pg/mL) | 15.2 ± 1.3 | 45.8 ± 3.1 | 20.5 ± 1.9 | [3] |

| VEGF (pg/mL) | 28.4 ± 2.5 | 89.1 ± 6.7 | 35.7 ± 3.1 | [3] |

Detailed Experimental Protocols for Key Experiments

The following are representative experimental protocols from the cited literature that could be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Pro-inflammatory Cytokines

-

Sample Collection: Collect serum or cell culture supernatant from treated and control groups.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, VEGF).

-

Standard Curve: Generate a standard curve using recombinant cytokines.

-

Concentration Determination: Determine the concentration of the cytokines in the samples by interpolating from the standard curve.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that may be modulated by this compound based on the activities of related compounds.

Caption: Inferred anticancer signaling pathways of this compound.

Caption: Proposed experimental workflow to investigate the anticancer mechanism.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently unavailable, the extensive research on structurally related chromen-4-one derivatives provides a strong basis for inferring its potential biological activities. The evidence strongly suggests that this compound is likely to possess anticancer properties, potentially mediated through the induction of apoptosis, inhibition of pro-inflammatory signaling, and targeting of specific cellular enzymes.

Future research should focus on validating these inferred mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a novel therapeutic agent. The unique substitution pattern of this compound may confer novel pharmacological properties, and a comprehensive structure-activity relationship study of related analogues would be highly valuable.

References

- 1. New substituted 4H-chromenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Rising Profile of Halogenated Chromen-4-ones: A Technical Guide on Synthesis and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, characterization, and potential biological significance of halogenated chromen-4-ones, a class of heterocyclic compounds attracting growing interest in medicinal chemistry. While specific data on every derivative is not always available, this paper will use 3-Bromo-6-chloro-7-methylchromen-4-one as a representative example to illustrate the broader characteristics and potential of this compound class. The information presented herein is a synthesis of available literature on closely related analogues and general principles of chromone chemistry, providing a foundational resource for researchers in the field.

Physicochemical Properties of a Representative Halogenated Chromone

The fundamental physicochemical properties of a molecule are critical for its development as a potential therapeutic agent. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 263365-48-6 | Chemcd |

| Molecular Formula | C₁₀H₆BrClO₂ | Chemcd |

| Molecular Weight | 273.512 g/mol | Chemcd |

| Synonyms | 3-Bromo-6-chloro-7-methyl-4H-chromen-4-one | Chemcd |

Synthesis of Halogenated Chromen-4-ones: A Generalized Approach

The synthesis of the chromen-4-one scaffold can be achieved through several established methods. A common and versatile approach involves the cyclization of a substituted 2'-hydroxyacetophenone. The following protocol is a generalized procedure for the synthesis of a halogenated chromen-4-one, based on common organic synthesis techniques for this class of compounds.

Generalized Experimental Protocol

Step 1: Synthesis of the 2'-Hydroxyacetophenone Precursor

The synthesis would likely begin with a suitably substituted phenol, in this case, a 4-chloro-5-methylphenol. This precursor would then undergo a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the 2'-position.

Step 2: Cyclization to the Chromone Core

A common method for constructing the pyrone ring is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. Alternatively, condensation with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can be employed.

Step 3: Halogenation of the Chromone Core

The final step would involve the selective bromination at the 3-position of the 6-chloro-7-methylchromen-4-one intermediate. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Methodological & Application

Research Applications of 3-Bromo-6-chloro-7-methylchromen-4-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromen-4-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of halogen atoms and methyl groups to the chromen-4-one scaffold can significantly modulate their biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for the potential research applications of 3-Bromo-6-chloro-7-methylchromen-4-one, a halogenated chromen-4-one derivative.

Disclaimer: Specific experimental data and established protocols for this compound are not extensively available in the current scientific literature. The following application notes and protocols are based on the known biological activities of structurally related chromen-4-one and coumarin derivatives and are provided as a guide for exploratory research.

I. Potential Research Applications

Based on the biological activities of analogous compounds, this compound holds potential for investigation in the following areas:

-

Anti-Cancer Research: Halogenated chromenes and coumarins have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] The presence of bromine and chlorine atoms on the chromen-4-one core may enhance its anti-proliferative activity. Potential mechanisms of action to investigate include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]

-

Kinase Inhibition: The chromen-4-one scaffold is a known ATP-competitive inhibitor of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[6][7] this compound could be screened against a panel of kinases to identify potential targets.

-

Antibacterial and Antifungal Activity: Halogenated natural products are known to possess antimicrobial properties.[8][9][10][11] This compound could be evaluated for its efficacy against a range of pathogenic bacteria and fungi.

II. Data Presentation: Biological Activities of Related Chromen-4-one Derivatives

Due to the absence of specific data for this compound, the following table summarizes the anti-cancer activity of other substituted chromene derivatives to provide a reference for expected potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-(5-bromo-2-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | A172 (Glioma) | 0.0074 | [1] |

| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer Cells | Not specified, but showed high cytotoxicity | [2] |

| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide | Various Tumor Cells | 0.0035 - 0.0319 | [3] |

| 4H-chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml | [12] |

| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml | [12] |

III. Experimental Protocols

A. Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 3-halochromones.[13][14]

Step 1: Synthesis of 6-chloro-7-methylchromen-4-one

This intermediate can be synthesized from 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one through cyclization with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.

Step 2: Bromination of 6-chloro-7-methylchromen-4-one

The bromination at the C3 position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride, or by using potassium bromide (KBr) with an oxidizing agent.[13]

Protocol: Synthesis of this compound

-

Synthesis of 6-chloro-7-methylchromen-4-one:

-

To a solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in acetic acid and add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture at 100°C for 2-4 hours.

-

Pour the cooled reaction mixture into ice-water.

-

Filter the precipitated solid, wash with water, and dry to obtain 6-chloro-7-methylchromen-4-one.

-

Purify the crude product by recrystallization from ethanol.

-

-

Bromination at C3:

-

Dissolve 6-chloro-7-methylchromen-4-one in a suitable solvent such as acetic acid.

-

Add potassium bromide (KBr) and an oxidizing agent (e.g., potassium persulfate) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

-

B. In Vitro Anti-Cancer Activity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of the compound against cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

C. In Vitro Kinase Inhibition Assay

This is a general protocol to screen for kinase inhibitory activity.[15]

Protocol:

-

Kinase Reaction Setup:

-

In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

-

Incubation:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based assays that detect substrate phosphorylation).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

-

IV. Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Experimental workflow for in vitro anti-cancer screening.

Caption: Proposed mechanism of kinase inhibition by this compound.

References

- 1. New substituted 4H-chromenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 4. Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 12. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-halochromones with simple KX halogen sources enabled by in situ halide oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for 3-Bromo-6-chloro-7-methylchromen-4-one: A Novel Chemical Probe

For Research Use Only.

Introduction

3-Bromo-6-chloro-7-methylchromen-4-one is a halogenated chromone derivative with potential as a chemical probe for biological research. The chromone scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties. The specific substitutions on this particular molecule, a bromine at the 3-position, a chlorine at the 6-position, and a methyl group at the 7-position, are anticipated to confer unique properties regarding its biological targets and mechanism of action.

These application notes provide an overview of the current understanding of this compound and preliminary protocols for its use in cell-based assays. Due to the novelty of this compound, the information presented here is based on the general properties of chromone derivatives and will be updated as more specific data becomes available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 263365-48-6 | N/A |

| Molecular Formula | C₁₀H₆BrClO₂ | N/A |

| Molecular Weight | 273.51 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water. | N/A |

Putative Biological Activity

While the specific biological targets of this compound have not yet been fully elucidated, related chromone-containing compounds have been reported to exhibit a variety of activities, including but not limited to:

-

Kinase Inhibition: Many chromone derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways.

-

Enzyme Inhibition: Other enzymatic targets, such as phosphatases and proteases, could be modulated by this compound.

-

Receptor Modulation: Interaction with nuclear receptors or other cellular receptors is a possibility.

Further research is required to identify the specific molecular targets and pathways affected by this compound.

Experimental Protocols

The following are general protocols that can be adapted for the initial characterization of the biological activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of the compound on cell viability and to establish a working concentration range for further experiments.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, HEK293T)

-

Complete cell culture medium

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Workflow:

Caption: Workflow for determining cell viability/cytotoxicity.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of the 10 mM stock solution of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO vehicle control.

-

Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for a further 24, 48, or 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol can be used to investigate the effect of the compound on specific signaling pathways.

Materials:

-

Mammalian cell line of interest

-

6-well or 10 cm cell culture dishes

-

Complete cell culture medium

-

This compound (10 mM stock in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-